REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[n:4]([CH2:9][CH2:10][NH2:11])[cH:5][c:6]([I:8])[n:7]1.[CH3:26][CH2:27][OH:28].[F:12][C:13]([c:14]1[cH:15][cH:16][c:17]([CH2:20][CH2:21][CH:22]=[O:23])[cH:18][cH:19]1)([F:24])[F:25]>>[CH2:1]([CH3:2])[c:3]1[n:4]2[c:5]([c:6]([I:8])[n:7]1)[CH:22]([CH2:21][CH2:20][c:17]1[cH:16][cH:15][c:14]([C:13]([F:12])([F:24])[F:25])[cH:19][cH:18]1)[NH:11][CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(I)cn1CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCCc1ccc(C(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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CCc1nc(I)c2n1CCNC2CCc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |